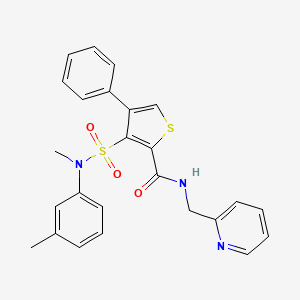

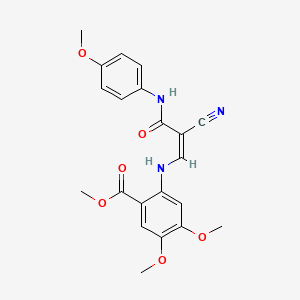

![molecular formula C11H13NO5S B2613733 (2S)-2-[(4-acetylphenyl)sulfonylamino]propanoic acid CAS No. 1212335-61-9](/img/structure/B2613733.png)

(2S)-2-[(4-acetylphenyl)sulfonylamino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-[(4-acetylphenyl)sulfonylamino]propanoic acid, commonly known as ASP, is a non-proteinogenic amino acid that has been extensively studied for its potential therapeutic applications. ASP is a sulfonamide derivative of proline and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Aplicaciones Científicas De Investigación

Inhibitor Development

A cornerstone application of (2S)-2-[(4-acetylphenyl)sulfonylamino]propanoic acid and its analogs lies in the development of inhibitors targeting specific enzymes or biological processes. For example, the discovery of apremilast, a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor, underscores the potential of sulfonylamino compounds in therapeutic development. This optimization from earlier PDE4 inhibitors to sulfone analogs like apremilast, which is in clinical trials, illustrates the role of such compounds in advancing pharmacological research (Man et al., 2009).

Fluorescent Molecular Probes

The sulfonylamino group, through its incorporation into compounds like 2,5-Diphenyloxazoles, enables the development of fluorescent molecular probes. These probes are characterized by strong solvent-dependent fluorescence, which is beneficial for studying various biological events and processes due to their high sensitivity and specificity (Diwu et al., 1997). The fluorescence-environment dependence and long emission wavelengths make these compounds invaluable tools in biochemical and medical research.

Analytical and Chromatographic Techniques

Compounds like (2S)-2-[(4-acetylphenyl)sulfonylamino]propanoic acid are instrumental in analytical chemistry, particularly in chromatography. Their structural attributes facilitate the study of organic acids by paper chromatography, enabling the prediction of the number of carboxyl groups in unknown acids and providing insight into other functional groups present (Howe, 1960). This application is critical for the separation and analysis of complex mixtures in research and industrial settings.

Fuel Cell Technology

The synthesis and modification of sulfonated compounds contribute significantly to the development of materials for fuel cell applications. Novel sulfonated polyimides, derived from sulfonated diamine monomers, have shown improved water stability and proton conductivity, essential properties for efficient fuel cell operation (Fang et al., 2002). These advancements highlight the potential of sulfonylamino compounds in enhancing the performance and durability of fuel cells.

Antiviral Research

Research into antiviral agents has also benefited from the exploration of sulfonamides and their derivatives. The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, for instance, has led to compounds with specific anti-tobacco mosaic virus activity, showcasing the therapeutic potential of sulfonylamino compounds in combating viral diseases (Chen et al., 2010).

Propiedades

IUPAC Name |

(2S)-2-[(4-acetylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-7(11(14)15)12-18(16,17)10-5-3-9(4-6-10)8(2)13/h3-7,12H,1-2H3,(H,14,15)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHENZMYFROYGBF-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2613650.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2613651.png)

![1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2613656.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2613661.png)

![Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2613665.png)